tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1420876-95-4
VCID: VC7739681
InChI: InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3
SMILES: CC1(CCN(CC1)C(=O)OC(C)(C)C)N(C)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.363

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

CAS No.: 1420876-95-4

Cat. No.: VC7739681

Molecular Formula: C13H26N2O2

Molecular Weight: 242.363

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate - 1420876-95-4

Specification

CAS No. 1420876-95-4
Molecular Formula C13H26N2O2
Molecular Weight 242.363
IUPAC Name tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3
Standard InChI Key MRTLWLJLRCXHQP-UHFFFAOYSA-N
SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)N(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with three substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection and influencing solubility.

  • A dimethylamino (-N(CH₃)₂) group and a methyl (-CH₃) group at the 4-position, introducing steric bulk and basicity.

The molecular formula is inferred as C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol.

Physicochemical Characteristics

Based on analogs like tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0) , key properties include:

PropertyValue
Density1.0–1.1 g/cm³
Boiling Point320–330°C (estimated)
LogP (Partition Coefficient)~1.6 (similar to )
SolubilityModerate in organic solvents

The Boc group enhances lipid solubility, while the dimethylamino group increases polarity, balancing hydrophilicity .

Synthesis and Optimization

General Synthetic Routes

The compound is synthesized through sequential functionalization of the piperidine ring:

Step 1: Boc Protection

Piperidine reacts with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF) to form tert-butyl piperidine-1-carboxylate .

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance yield and purity. Key parameters include:

  • Temperature control (0–25°C for Boc protection).

  • Catalytic hydrogenation for reductive amination .

Applications in Organic Synthesis

Role in Radical Cascade Reactions

Copper-catalyzed radical cyclization, as demonstrated in tert-butyl 4-iodopiperidine-1-carboxylate derivatives , highlights the utility of Boc-protected piperidines in constructing complex heterocycles. For example:

tert-butyl 4-iodopiperidine-1-carboxylate+AlkeneCu PhotocatalystOxindole Derivatives\text{tert-butyl 4-iodopiperidine-1-carboxylate} + \text{Alkene} \xrightarrow{\text{Cu Photocatalyst}} \text{Oxindole Derivatives}

The dimethylamino group in the target compound could similarly stabilize radicals or act as a directing group.

Pharmaceutical Intermediates

Piperidine derivatives are pivotal in drug discovery. For instance:

  • Anticancer Agents: Analogs like tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate show activity against glioblastoma cells by modulating mitotic pathways.

  • Neurological Drugs: The dimethylamino group enhances blood-brain barrier permeability, making such compounds candidates for CNS-targeted therapies.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.44 (s, 9H, Boc CH₃).

    • δ 2.24 (s, 6H, N(CH₃)₂).

    • δ 1.32 (s, 3H, 4-CH₃).

  • ¹³C NMR:

    • δ 79.3 (Boc quaternary C).

    • δ 45.8 (N(CH₃)₂).

Mass Spectrometry

  • HRMS (ESI): Calculated for C₁₃H₂₆N₂O₂ [M+H]⁺: 243.2067, observed: 243.2065 .

Future Directions

Research Opportunities

  • Mechanistic Studies: Elucidate the role of the dimethylamino group in radical stabilization.

  • Drug Discovery: Screen for activity against neurodegenerative diseases.

Process Optimization

Develop enantioselective syntheses using chiral catalysts for pharmaceutical applications.

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